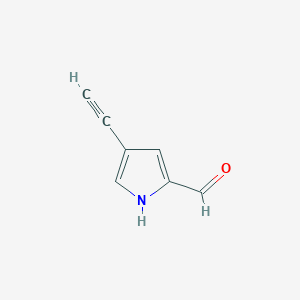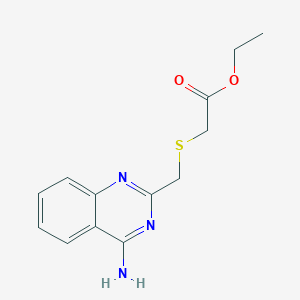
2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is a chemical compound with a unique structure that includes a cyclobutyl ring, an amino group, and two fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-dihalides or 1,2-diols, under specific conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated cyclobutyl compound.
Addition of Fluorine Atoms: The difluoroethanol moiety can be introduced through the reaction of a suitable difluorinated precursor with the cyclobutyl amine.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the amino or hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
科学研究应用
2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Aminocyclobutylmethanol hydrochloride: A similar compound with a cyclobutyl ring and an amino group, but lacking the difluoroethanol moiety.
2-(1-Aminocyclobutyl)pyrimidine-5-carboxylic acid hydrochloride: Another related compound with a pyrimidine ring instead of the difluoroethanol moiety.
Uniqueness
2-(1-Aminocyclobutyl)-2,2-difluoroethan-1-ol hydrochloride is unique due to the presence of both the cyclobutyl ring and the difluoroethanol moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C6H12ClF2NO |
|---|---|
分子量 |
187.61 g/mol |
IUPAC 名称 |
2-(1-aminocyclobutyl)-2,2-difluoroethanol;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8,4-10)5(9)2-1-3-5;/h10H,1-4,9H2;1H |
InChI 键 |
UVTAWTHVLOWPKD-UHFFFAOYSA-N |
规范 SMILES |
C1CC(C1)(C(CO)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




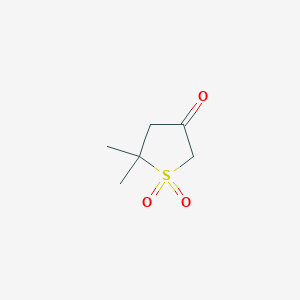

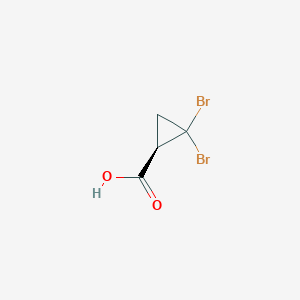

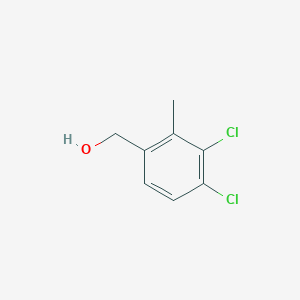
![(1R,5S,6R)-3-acetyl-3-azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B13498636.png)
![benzyl N-{3-[(3-aminopropyl)amino]propyl}carbamate dihydrochloride](/img/structure/B13498644.png)

![rac-(3aR,4S,9bS)-6-chloro-9-nitro-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13498664.png)

